5-Hydroxypyridazine 1-oxide
CAS No.: 18584-39-9
Cat. No.: VC21035440
Molecular Formula: C4H4N2O2
Molecular Weight: 112.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18584-39-9 |
|---|---|
| Molecular Formula | C4H4N2O2 |
| Molecular Weight | 112.09 g/mol |
| IUPAC Name | 2-oxido-1H-pyridazin-2-ium-4-one |
| Standard InChI | InChI=1S/C4H4N2O2/c7-4-1-2-5-6(8)3-4/h1-3,5H |
| Standard InChI Key | IXDUXIVAWKWNIM-UHFFFAOYSA-N |
| SMILES | C1=CN[N+](=CC1=O)[O-] |
| Canonical SMILES | C1=CN[N+](=CC1=O)[O-] |
Introduction
Physical and Chemical Properties
| Property | 2-Pyridinol-1-oxide | Predicted for 5-Hydroxypyridazine 1-oxide |
|---|---|---|
| Molecular Formula | C₅H₅NO₂ | C₄H₄N₂O₂ |
| Molecular Weight | 111.1 g/mol | ~112.09 g/mol |
| Melting Point | 147-152°C | Likely 140-160°C range |
| Appearance | Off-White to Light Yellow | Likely crystalline solid |
| Water Solubility | 331 g/L | Expected high solubility |
| LogP | -1.07 at 25°C | Likely negative (hydrophilic) |
Based on the data for 2-Pyridinol-1-oxide , 5-Hydroxypyridazine 1-oxide would likely be a crystalline solid with appreciable water solubility due to its polar functional groups.
Chemical Reactivity
The N-oxide functionality significantly impacts the basicity of heterocyclic compounds. For instance, pyridine-N-oxide is five orders of magnitude less basic than pyridine itself, with a pKa of protonated pyridine-N-oxide being approximately 0.8 . Through structural analogy, 5-Hydroxypyridazine 1-oxide would likely demonstrate:
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Reduced basicity compared to non-oxidized pyridazine derivatives
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Enhanced reactivity toward electrophilic substitution at positions ortho to the N-oxide group
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Potential for coordination with transition metals through the N-oxide oxygen
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Hydrogen bonding capabilities through both the N-oxide and hydroxyl groups
Synthesis Approaches
Chemical Synthesis Methods
Based on established methods for related N-oxides, potential synthetic routes for 5-Hydroxypyridazine 1-oxide might include:
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Oxidation of 5-hydroxypyridazine using peroxy acids such as peracetic acid or peroxybenzoic acid, similar to pyridine-N-oxide synthesis
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Alternative oxidation using urea–hydrogen peroxide complex through a modified Dakin reaction
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Catalytic oxidation using methylrhenium trioxide (CH₃ReO₃) with sodium percarbonate
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Direct hydroxylation of pyridazine-N-oxide at the 5-position using appropriate reagents
Biocatalytic Approaches
Microbial transformations offer potential alternative methods for preparing hydroxylated heterocyclic N-oxides. Research with Burkholderia sp. MAK1 has demonstrated the ability to convert various pyridine derivatives to their 5-hydroxy derivatives and N-oxides . This suggests similar biocatalytic approaches might be viable for 5-Hydroxypyridazine 1-oxide production:
| Substrate Example | Product | Conversion % |
|---|---|---|
| Pyridin-2-amine | Hydroxylated at 5-position | 99% |
| 3-Chloropyridin-2-amine | 6-amino-5-chloro-pyridin-3-ol | 88% |
| 1-Methylpyridin-2-one | Hydroxylated at 5-position | 20% |
Such biocatalytic methods could potentially provide regioselective oxyfunctionalization of pyridazine derivatives, though process optimization would be necessary for industrial applications .
Analytical Characterization
Spectroscopic Properties
The analytical characterization of 5-Hydroxypyridazine 1-oxide would likely involve multiple spectroscopic techniques:
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UV-Visible Spectroscopy: Similar compounds show characteristic absorption bands attributable to π→π* and n→π* transitions. Hydroxylated derivatives typically display bathochromic shifts (approximately 30 nm) compared to non-hydroxylated analogs .
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Mass Spectrometry: The molecular ion would be expected at m/z 112, with fragmentation patterns likely involving loss of OH (m/z 95) and NO (m/z 82) groups.
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NMR Spectroscopy: Proton NMR would likely show characteristic signals for aromatic protons and the exchangeable hydroxyl proton. The N-oxide functionality would influence the chemical shifts of adjacent protons.
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